molecular formula C25H21N3O2 B2957112 3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-01-0

3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2957112
CAS No.: 866811-01-0
M. Wt: 395.462
InChI Key: ZXKGGANNCAAIHU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound belonging to the pyrazoloquinoline family. Its structure comprises a pyrazole ring fused to a quinoline core, with substituents at the 3- and 5-positions: a 4-methoxyphenyl group and a 2-methoxybenzyl group, respectively. The methoxy groups in this compound enhance solubility and modulate electronic properties, which may influence receptor binding and metabolic stability compared to non-polar analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-29-19-13-11-17(12-14-19)24-21-16-28(15-18-7-3-6-10-23(18)30-2)22-9-5-4-8-20(22)25(21)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKGGANNCAAIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinoline core, followed by the introduction of methoxyphenyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with five analogs (Table 1), highlighting key structural differences:

Table 1. Structural Comparison of Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 3-(4-MeOPh), 5-(2-MeO-benzyl) 423.51 Dual methoxy groups; planar quinoline core
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline () 3-Ph, 5-(4-Me-benzyl), 8-Me 393.47 Methyl substituents; reduced polarity
3-(4-EtPh)-5-(3-F-benzyl)-8,9-dihydro-5H-dioxino[...]quinoline () 3-(4-EtPh), 5-(3-F-benzyl), 8,9-dihydro 475.55 Fluorine substituent; saturated dioxane ring
3-(4-EtOPh)-7,8-diMeO-5-(3-MeO-benzyl) () 3-(4-EtOPh), 5-(3-MeO-benzyl), 7,8-diMeO 526.58 Ethoxy and dimethoxy groups; steric bulk
3-(3,4-diMePh)-8-MeO-5-(2-MeO-benzyl) () 3-(3,4-diMePh), 5-(2-MeO-benzyl), 8-MeO 423.51 Dimethylphenyl; asymmetric substitution

Key Observations :

  • Methoxy vs. Methyl/Fluorine : The target compound’s methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl () or fluorine (). This may improve solubility and target interaction .
  • Planarity vs. Saturation : The dioxane ring in ’s analog disrupts planarity, likely altering pharmacokinetics (e.g., membrane permeability).

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Melting Point (°C) Calculated C/H/N (%) Found C/H/N (%)
Target Compound Not reported C 76.57; H 5.71; N 9.92 Likely similar to analogs
’s Pyrazoloquinoline 248–251 C 70.23; H 4.42; N 13.65 C 70.09; H 4.41; N 13.69
’s Pyrazolo[3,4-b]quinoline 239–240 C 70.79; H 5.63; N 8.69 C 70.63; H 5.46; N 8.48

Analysis :

  • The target compound’s methoxy groups likely lower its melting point compared to ’s analog (248–251°C) due to reduced crystallinity.

Pharmacological Potential

  • Amino vs. Methoxy Groups: highlights that amino-substituted pyrazoloquinolines exhibit enhanced therapeutic indices due to improved hydrogen bonding. The target compound’s methoxy groups may offer a balance between solubility and metabolic stability.
  • Antimicrobial Activity : Analogs with halogens (e.g., ’s fluorine) show increased antimicrobial potency, whereas methoxy groups (as in the target compound) may prioritize selectivity over broad-spectrum activity.

Biological Activity

3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered interest due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This compound features a unique molecular structure that may enhance its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O2C_{20}H_{20}N_2O_2. The structure consists of a pyrazolo[4,3-c]quinoline core with methoxy substituents on the phenyl rings, contributing to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrazoloquinoline, including this compound, possess significant antimicrobial properties. For instance, certain derivatives demonstrated effective inhibition against pathogens like Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential through various assays. In vitro studies have indicated that it can inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve disruption of microtubule dynamics by binding to tubulin, leading to cell cycle arrest .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses to stress or apoptosis.
  • Microtubule Disruption : Similar compounds have shown the ability to bind tubulin, resulting in altered microtubule dynamics which is crucial for cell division.

Antimicrobial Evaluation

In a comparative study of several pyrazole derivatives, the compound demonstrated notable antimicrobial activity against a range of bacterial strains. The study utilized methods such as the time-kill assay and biofilm formation inhibition tests to evaluate efficacy. The results indicated that modifications in the structure could significantly enhance antimicrobial potency .

Anticancer Evaluation

A detailed investigation into the anticancer properties revealed that this compound exhibited IC50 values in the low micromolar range across various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-78.55 ± 0.35
A5497.01 ± 0.60
HCT-11614.31 ± 0.90

These findings suggest that structural variations can lead to significant differences in biological activity, highlighting the importance of continued research into this class of compounds .

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